N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-16-5-2-1-4-15(16)21(27)25-9-7-14(8-10-25)13-23-20(26)17-12-19(29-24-17)18-6-3-11-28-18/h1-6,11-12,14H,7-10,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCXBTWLYCPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological targets, including receptors and enzymes, as well as its implications in cancer therapy and neurological disorders.
Chemical Structure and Properties
The compound features a piperidine moiety substituted with a 2-fluorobenzoyl group, an isoxazole ring, and a furan substituent. The presence of the fluorine atom in the benzoyl group significantly influences the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₂O₃ |
| Molecular Weight | 309.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234978-44-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand for various receptors, including serotonin and dopamine receptors, modulating their activity and influencing numerous biological pathways.
Binding Affinity
Molecular docking studies suggest that this compound exhibits strong binding affinities for several receptors:
| Receptor Type | Binding Affinity (pKi) |
|---|---|
| 5-HT₂A | 7.5 |
| D₂ | 6.8 |
| D₄ | 7.0 |
These values indicate that the compound may serve as a potential candidate for neuroleptic drug development.
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzoylpiperidine have demonstrated IC₅₀ values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells . The mechanism underlying this activity may involve the inhibition of key enzymes involved in tumor growth and survival.
Neuropharmacological Effects
The compound's interactions with dopamine and serotonin receptors suggest potential applications in treating neurological disorders such as schizophrenia and depression. In particular, it has been noted for its ability to antagonize dopamine receptor stimulation without inducing significant extrapyramidal symptoms (EPS), making it a promising candidate for further investigation in neuropharmacology .
Case Studies
- In Vitro Studies : In a study assessing the antiproliferative effects of related compounds on cancer cell lines, it was found that structural modifications significantly impacted activity levels. Compounds similar to this compound showed enhanced potency when specific functional groups were introduced .
- Receptor Binding Studies : A comparative analysis of receptor binding affinities revealed that modifications to the piperidine ring could optimize binding to serotonin receptors, thereby enhancing therapeutic efficacy against mood disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibit significant anticancer properties. The isoxazole and furan components are known to inhibit various enzymes and receptors involved in cancer signaling pathways.
Case Studies:
- Inhibition of Kinases : Isoxazole derivatives have been shown to inhibit kinases that play critical roles in cancer cell proliferation. For instance, studies on related compounds demonstrated IC50 values indicating effective inhibition of cancer cell growth under controlled conditions.
Anti-inflammatory Properties
The structural features of this compound suggest potential applications in treating inflammatory diseases. Compounds containing furan and isoxazole rings are often explored for their ability to modulate inflammatory pathways.
Research Insights:
- Cytokine Modulation : Similar compounds have been evaluated for their ability to reduce pro-inflammatory cytokines in vitro, indicating a potential role in managing conditions like rheumatoid arthritis or other inflammatory disorders.
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes including:
- Formation of the piperidine derivative.
- Coupling with the fluorobenzoyl group.
- Introduction of the furan and isoxazole moieties.
Preparation Methods
Friedel-Crafts Acylation of Piperidine
The benzoylpiperidine fragment is synthesized via Friedel-Crafts acylation, leveraging the commercial availability of isonipecotic acid (piperidine-4-carboxylic acid). Key steps include:
Table 1: Synthesis of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic Acid
The N-Boc-protected piperidine-4-carboxylic acid undergoes acylation with 2-fluorobenzoyl chloride under Lewis acid catalysis. Optimal AlCl₃ stoichiometry (1.2 eq.) minimizes polyacylation byproducts. Post-deprotection yields the free amine, which is subsequently reduced to the methylamine derivative.
Reductive Amination to Install Methylamine
The 4-carboxylic acid is converted to the methylamine via a Curtius rearrangement or through a three-step sequence:
- Esterification (HCl/MeOH)
- Reduction (LiAlH₄) to piperidin-4-yl-methanol
- Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Alternative Route : Direct reductive amination of piperidin-4-one with methylamine and NaBH₃CN achieves the methylamine moiety in 68% yield.
Synthesis of 5-(Furan-2-yl)isoxazole-3-carboxylic Acid
Cyclization to Form Isoxazole Core
The isoxazole ring is constructed via hydroxylamine-mediated cyclization of β-keto esters. Ethyl 3-oxo-3-(furan-2-yl)propanoate reacts with hydroxylamine hydrochloride under refluxing ethanol to yield ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (65% yield).
Table 2: Optimization of Isoxazole Cyclization
| Condition | Solvent | Temperature | Time | Yield | |
|---|---|---|---|---|---|
| NH₂OH·HCl | EtOH | Reflux | 4 h | 65% | |
| NH₂OH·HCl | H₂O/EtOH (1:1) | 80°C | 3 h | 72% |
Alkaline hydrolysis (2M NaOH, 70°C, 2 h) converts the ester to the carboxylic acid in 89% yield.
Amide Coupling: Final Assembly
Carboxylic Acid Activation
The isoxazole-3-carboxylic acid is activated as an acyl chloride using oxalyl chloride (2 eq.) in anhydrous DCM (0°C→RT, 2 h). Alternatively, coupling reagents like EDCI/HOBt in DMF facilitate direct amidation without isolation of the acyl chloride.
Table 3: Amide Coupling Efficiency
| Method | Reagents | Solvent | Temperature | Yield | |
|---|---|---|---|---|---|
| Acyl chloride | Piperidine-methyl amine, DIPEA | DCM | 0°C→RT | 82% | |
| EDCI/HOBt | Piperidine-methyl amine, DMF | RT | 24 h | 77% |
EDCI/HOBt-mediated coupling minimizes racemization and is preferred for scale-up.
Alternative Synthetic Pathways and Comparative Analysis
Weinreb Amide Approach for Benzoylpiperidine
The benzoyl group can be introduced via Weinreb amide intermediates. N-Methoxy-N-methylpiperidine-4-carboxamide reacts with 2-fluorophenylmagnesium bromide to yield 1-(2-fluorobenzoyl)piperidine-4-carboxamide, which is hydrolyzed to the carboxylic acid (overall 61% yield).
Suzuki Coupling for Furan Installation
Late-stage functionalization via Suzuki-Miyaura coupling on brominated isoxazole precursors enables furan-2-yl group installation. This strategy offers flexibility but requires palladium catalysis and optimized ligand systems (e.g., SPhos).
Characterization and Quality Control
Critical analytical data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, isoxazole-H), 7.82–7.75 (m, 1H, benzoyl-H), 7.65–7.58 (m, 2H, benzoyl-H), 7.20 (d, J = 3.2 Hz, 1H, furan-H), 6.85–6.78 (m, 2H, piperidine-H), 4.15 (d, J = 12.8 Hz, 2H, CH₂), 3.45–3.30 (m, 2H, piperidine-H).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₂FN₃O₄ [M+H]⁺: 436.1618; found: 436.1615.
Industrial-Scale Considerations and Challenges
- Cost Efficiency : Friedel-Crafts acylation requires inexpensive AlCl₃ but generates stoichiometric waste. Transitioning to heterogeneous catalysts (e.g., zeolites) improves sustainability.
- Purification : Final compound purification via recrystallization (EtOAc/hexanes) achieves >99% purity, critical for pharmaceutical applications.
Q & A
Q. Why do solubility assays in pure DMSO conflict with bioavailability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
